REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[CH:6][C:7]=1[F:8].[Cl:10]Cl>>[Cl:10][C:5]1[CH:6]=[C:7]([F:8])[C:2]([F:1])=[CH:3][C:4]=1[CH3:9]
|
Name
|
|
Quantity
|
925 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1F)C
|
Name
|
steel
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
ferric chloride
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with 10%/ aqueous sodium sulfite and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying with 32 g of calcium chloride
|
Type
|
DISTILLATION
|
Details
|
the resultant was purified by fractional distillation
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)F)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 980 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |